molecular formula C17H17BN2O5 B13908963 2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B13908963
M. Wt: 340.1 g/mol
InChI Key: DPYLUPOPIZRWJO-UHFFFAOYSA-N
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Description

2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boronic ester derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a benzyloxy group and a boronic ester moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the following steps:

    Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative with a benzyloxy group at the 5-position. This can be achieved through a nucleophilic substitution reaction where a benzyloxy group is introduced to the pyridine ring.

    Formation of the Boronic Ester: The pyridine derivative is then reacted with a boronic acid or boronic ester under suitable conditions to form the boronic ester moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The boronic ester moiety can be oxidized to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.

    Substitution: The benzyloxy group on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester can yield boronic acids, while reduction can produce boranes.

Scientific Research Applications

2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The boronic ester moiety can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may affect cellular signaling pathways by modulating the activity of key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Benzyloxy)pyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its specific substitution pattern and the presence of both a benzyloxy group and a boronic ester moiety

Properties

Molecular Formula

C17H17BN2O5

Molecular Weight

340.1 g/mol

IUPAC Name

6-methyl-2-(5-phenylmethoxypyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C17H17BN2O5/c1-20-10-16(21)24-18(25-17(22)11-20)15-8-7-14(9-19-15)23-12-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3

InChI Key

DPYLUPOPIZRWJO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=NC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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